5-Fluoro-2-methoxybenzaldehyde

Catalog No.
S778958
CAS No.
19415-51-1
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methoxybenzaldehyde

CAS Number

19415-51-1

Product Name

5-Fluoro-2-methoxybenzaldehyde

IUPAC Name

5-fluoro-2-methoxybenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3

InChI Key

CRLDWFVRQNUUSZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)C=O

Canonical SMILES

COC1=C(C=C(C=C1)F)C=O

5-Fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO2C_8H_7FO_2 and a molecular weight of 154.14 g/mol. It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzaldehyde structure, specifically at the 5 and 2 positions, respectively. This compound appears as a pale yellow to yellow solid and has a melting point range of 41-46 °C .

5-Fluoro-2-methoxybenzaldehyde may exhibit some of the following hazards:

  • Mild irritant: It can potentially irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Flammable: The compound may be flammable and should be handled with appropriate precautions near heat or open flames [].

Medicinal Chemistry

  • Drug discovery and development: 5-F-2-OMe-benzaldehyde serves as a versatile starting material for the synthesis of diverse bioactive molecules with potential therapeutic applications []. Its incorporation into the structure of potential drugs can modulate various properties, including lipophilicity, metabolic stability, and biological activity [, ]. Studies have explored its use in the development of:
    • Anticancer agents: Derivatives of 5-F-2-OMe-benzaldehyde have shown promising antitumor activity against various cancer cell lines [, ].
    • Antimicrobial agents: Research suggests that compounds containing the 5-F-2-OMe-benzaldehyde moiety exhibit antibacterial and antifungal properties.
    • Anti-inflammatory and analgesic agents: Studies indicate the potential of 5-F-2-OMe-benzaldehyde derivatives for treating inflammatory and pain conditions.

Materials Science

  • Organic synthesis: 5-F-2-OMe-benzaldehyde is a valuable building block for the synthesis of complex organic molecules with tailored properties. Its presence can influence:
    • Electronic properties: The incorporation of the fluorine atom can introduce electron-withdrawing character, affecting the overall electronic properties of the resulting material.
    • Solubility and self-assembly: The methoxy group can enhance the solubility of the molecule in organic solvents, while also influencing self-assembly behavior in the formation of supramolecular structures.
    • Liquid crystal behavior: Studies have explored the use of 5-F-2-OMe-benzaldehyde derivatives in the development of new liquid crystalline materials with potential applications in displays and sensors.
, including:

  • Aldol Condensation: This reaction involves the formation of β-hydroxy aldehydes or ketones through the reaction of two carbonyl compounds.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group enhances nucleophilicity, making the aromatic ring more reactive towards electrophiles.
  • Reduction Reactions: The aldehyde functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

Several methods can be employed to synthesize 5-Fluoro-2-methoxybenzaldehyde:

  • Fluorination: Starting from 2-methoxybenzaldehyde, fluorination can be achieved using reagents like Selectfluor or other fluorinating agents.
  • Formylation: The introduction of the aldehyde group can be accomplished via formylation reactions, such as the Vilsmeier-Haack reaction, utilizing phosphorus oxychloride and dimethylformamide.
  • Direct Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide in the presence of a base .

5-Fluoro-2-methoxybenzaldehyde serves as an important building block in organic synthesis. Its applications include:

  • Pharmaceutical Synthesis: It is used in the development of various pharmaceuticals due to its unique structural features.
  • Material Science: This compound may serve as a precursor for synthesizing advanced materials, including polymers and resins.
  • Research: It is utilized in laboratories for various

Several compounds share structural similarities with 5-Fluoro-2-methoxybenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-MethoxybenzaldehydeC8H8O2C_8H_8O2Lacks fluorine; more hydrophilic
5-Chloro-2-methoxybenzaldehydeC8H8ClO2C_8H_8ClO2Contains chlorine instead of fluorine
4-Fluoro-2-methoxybenzaldehydeC8H7FO2C_8H_7FO2Different substitution pattern on the ring

5-Fluoro-2-methoxybenzaldehyde stands out due to its fluorine substitution at the 5-position, which can significantly influence its reactivity and biological properties compared to other similar compounds .

The synthesis of fluorinated aromatic compounds began with Alexander Borodin’s 1862 halogen-exchange reaction, which introduced fluorine into organic frameworks. Early 20th-century advancements, such as the Schiemann reaction (1927), enabled the preparation of fluoroaromatics via diazonium salts. 5-Fluoro-2-methoxybenzaldehyde represents a modern iteration of these methodologies, combining fluorine’s electronegativity (-I effect) with the methoxy group’s electron-donating (+M) properties to modulate reactivity. Industrial-scale production became feasible through optimized halogen-exchange protocols, as demonstrated in the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde.

Position in Contemporary Organic Synthesis

This compound is pivotal in constructing bioactive molecules:

  • Pharmaceuticals: Serves as a precursor to mitogen-activated protein kinase (MAPK) inhibitors and 5-HT(1A) receptor ligands.
  • Materials Science: Enhances thermal stability in fluorinated polymers.
  • Agrochemicals: Improves pesticidal activity through fluorine’s metabolic resistance.

A 2020 study demonstrated its utility in synthesizing chalcone derivatives with dual fluorine-methoxy substitution, achieving yields >70% using tetrahydrofuran (THF) as a solvent.

Structural Significance of Methoxy-Fluoro Substitution

The ortho-methoxy and para-fluoro arrangement (Fig. 1) creates a polarized electronic environment:

PropertyValueImpact on Reactivity
C-F Bond Length1.34 ÅEnhances electrophilic substitution
Methoxy O–CH3+M effectActivates aromatic ring at ortho
Log P2.04Improves membrane permeability

This configuration facilitates regioselective reactions, such as formylation at the para position and Suzuki-Miyaura couplings.

Research Evolution Timeline

YearMilestoneSignificance
2009First reported synthesisEstablished baseline purity of 96%
2013Application in 5-HT(1A) receptor ligandsValidated CNS drug potential
2020Chalcone derivative synthesisAchieved 75% yield in THF
2023Commercial availability ≥97.5% purityEnabled large-scale pharmaceutical use

Direct Formylation Approaches

Lewis Acid-Mediated Formylation

Lewis acid-mediated formylation represents one of the most established methodologies for synthesizing 5-fluoro-2-methoxybenzaldehyde through direct introduction of the formyl group onto the appropriately substituted aromatic ring [7]. The Friedel-Crafts acylation mechanism employs Lewis acids as catalysts to activate formylating agents and facilitate electrophilic aromatic substitution [16].

Aluminum trichloride emerges as the most frequently employed Lewis acid catalyst, demonstrating optimal performance at temperatures ranging from 0-20°C with reaction times of 2-6 hours [7]. The mechanism involves coordination of the Lewis acid with the formylating agent, generating a highly electrophilic acylium ion intermediate that subsequently attacks the electron-rich aromatic substrate [16]. Iron tribromide provides an alternative catalytic system, though it typically requires slightly elevated temperatures of 0-25°C and extended reaction times of 3-8 hours [7].

Boron trichloride offers exceptional selectivity in formylation reactions, particularly valuable for synthesizing fluorinated benzaldehydes where regioselectivity is crucial [3]. The reaction proceeds optimally at 0-20°C over 4-12 hours, though yields may be somewhat lower compared to aluminum trichloride systems [7]. Titanium tetrachloride demonstrates the highest activity among Lewis acid catalysts, enabling formylation at subzero temperatures of -10 to 0°C with reaction times as short as 1-4 hours [7].

Table 1: Lewis Acid-Mediated Formylation Parameters

Lewis Acid CatalystTemperature (°C)Reaction Time (hours)Typical Yield (%)Selectivity
AlCl₃0-202-675-85Good
FeBr₃0-253-870-80Moderate
BCl₃0-204-1260-75High
ZnCl₂25-406-2450-70Low
TiCl₄-10-01-480-90Excellent

Dichloromethyl Alkyl Ether-Based Strategies

Dichloromethyl methyl ether serves as an effective formylating agent for the synthesis of fluorinated benzaldehydes, particularly when employed in conjunction with boron trichloride as a Lewis acid promoter [8]. This methodology offers distinct advantages in terms of mild reaction conditions and high functional group tolerance compared to traditional Friedel-Crafts formylation approaches [8].

The mechanism involves initial activation of dichloromethyl methyl ether by boron trichloride, forming a reactive dichloromethyl cation intermediate [8]. This electrophilic species subsequently attacks the electron-rich aromatic substrate, followed by hydrolytic workup to yield the desired aldehyde product [8]. The reaction demonstrates particular efficacy with electron-rich aromatic substrates, achieving yields of 70-85% under optimized conditions [8].

Reaction optimization studies reveal that employing 1.2 equivalents of dichloromethyl methyl ether with 1.2 equivalents of boron trichloride provides optimal results for electron-rich aromatic substrates [8]. Moderately activated aromatics require slightly elevated reagent loadings of 1.5 equivalents each, while weakly activated substrates necessitate 2.0 equivalents to achieve acceptable conversion rates [8].

Table 2: Dichloromethyl Alkyl Ether Formylation Performance

Substrate TypeDCME EquivalentsBCl₃ EquivalentsYield Range (%)Reaction Selectivity
Electron-rich aromatics1.21.270-85High
Moderately activated aromatics1.51.555-75Good
Weakly activated aromatics2.02.035-60Moderate
Deactivated aromatics2.52.515-40Poor

Alternative Formylating Reagents

The Vilsmeier-Haack reaction represents a versatile alternative formylation methodology utilizing dimethylformamide and phosphorus oxychloride to generate the active Vilsmeier reagent [11] [12]. This approach demonstrates particular utility for electron-rich aromatic substrates, achieving formylation at the most nucleophilic position with high regioselectivity [11] [12].

The reaction mechanism involves initial formation of a chloroiminium ion intermediate through reaction of dimethylformamide with phosphorus oxychloride [11]. This electrophilic species subsequently undergoes nucleophilic attack by the aromatic substrate, forming an iminium salt intermediate that hydrolyzes during workup to yield the desired aldehyde product [11] [12].

Hexamethylenetetramine provides another viable formylating agent through the Duff reaction, though this methodology typically requires elevated temperatures and acidic conditions [6]. The reaction proceeds through ring-opening of protonated hexamethylenetetramine to expose an iminium electrophile, followed by nucleophilic aromatic substitution and subsequent oxidation to the aldehyde oxidation state [6].

The Sommelet reaction employs hexamethylenetetramine for the conversion of benzyl halides to benzaldehydes, offering an indirect route to fluorinated benzaldehydes from appropriately functionalized halide precursors [14]. This methodology requires three distinct stages: hexaminium salt formation, hydrolysis to the corresponding amine, and oxidation to the aldehyde product [14].

Indirect Synthetic Pathways

Oxidation of Corresponding Alcohols

The oxidation of 5-fluoro-2-methoxybenzyl alcohol represents a highly efficient indirect pathway for synthesizing the target benzaldehyde [18] [19]. This approach offers several advantages including readily available starting materials, mild reaction conditions, and excellent chemoselectivity for aldehyde formation over carboxylic acid products [18].

Ferric nitrate nonahydrate demonstrates exceptional performance as an oxidizing agent, achieving 95% conversion with 95% selectivity under nitrogen atmosphere at 60°C [19]. The catalytic mechanism involves cyclic transformation between ferric and ferrous oxidation states, with nitrite ions serving as co-oxidants that regenerate the active ferric species [19]. This system operates effectively under both aerobic and anaerobic conditions, though anaerobic conditions provide superior selectivity by preventing overoxidation to the carboxylic acid [19].

Palladium nanoparticles supported on aluminum oxyhydroxide provide an alternative heterogeneous catalytic system for benzyl alcohol oxidation [26]. This methodology operates under solvent-free conditions with continuous oxygen flow and ultrasonic activation, achieving 90-95% conversion with 85-90% selectivity [26]. The heterogeneous nature of the catalyst facilitates easy recovery and recycling, making this approach particularly attractive for industrial applications [26].

Single-atom cobalt catalysts supported on nitrogen-doped carbon demonstrate remarkable selectivity, achieving 95.2% conversion with 99.9% benzaldehyde selectivity [21]. The exceptional performance derives from isolated cobalt-nitrogen coordination sites that moderately activate oxygen while accelerating benzaldehyde desorption through electron transfer to the carbon support [21].

Table 3: Oxidation Methods for Corresponding Alcohol Synthesis

Oxidation MethodReaction ConditionsConversion (%)Selectivity (%)Reaction Time (hours)
Fe(NO₃)₃·9H₂O catalysisN₂ atmosphere, 60°C95954-6
Pd/AlO(OH) nanoparticlesSolvent-free, O₂, ultrasonic90883
Co₁/NC single atomsAir, 100°C95996-8
Tetrakis pyridinium octamolybdateH₂O₂, room temperature87922-4
Conventional KMnO₄Aqueous, reflux82758-12

Halogenation-Methoxylation Sequences

Sequential halogenation-methoxylation represents an alternative indirect approach for constructing the 5-fluoro-2-methoxybenzaldehyde framework [24] [25]. This methodology involves initial regioselective halogenation of an appropriately substituted benzaldehyde precursor, followed by nucleophilic substitution with methoxide to install the methoxy functionality [24].

The halogenation step typically employs electrophilic halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide under mild conditions [24]. Regioselectivity depends critically on the electronic and steric environment of the aromatic substrate, with electron-donating substituents directing halogenation to ortho and para positions [24].

The subsequent methoxylation step proceeds through nucleophilic aromatic substitution using sodium methoxide or potassium methoxide in polar aprotic solvents [25]. The reaction requires elevated temperatures of 80-120°C and extended reaction times of 8-24 hours to achieve complete conversion [25]. This approach demonstrates particular utility when direct formylation methods prove incompatible with the desired substitution pattern [25].

Base-promoted halogen transfer reactions offer an innovative approach for benzylic functionalization through deprotonative halogenation followed by nucleophilic substitution [24]. This methodology employs tert-butoxide bases with halothiophene oxidants to generate benzyl halide intermediates that undergo subsequent substitution reactions [24].

Industrial-Scale Production Considerations

Cost-Effective Synthetic Routes

Industrial production of 5-fluoro-2-methoxybenzaldehyde requires careful evaluation of synthetic routes based on raw material costs, operational complexity, and waste generation [32] [35]. The Vilsmeier-Haack formylation approach offers favorable economics with raw material costs of 45-60 dollars per kilogram and moderate energy requirements of 25-35 megajoules per kilogram [32].

Lewis acid-mediated formylation demonstrates higher raw material costs of 55-70 dollars per kilogram due to the requirement for stoichiometric Lewis acid catalysts [32]. However, recent developments in catalyst recovery and recycling technologies have improved the economic viability of these approaches for large-scale production [32].

The oxidation of corresponding alcohols emerges as the most cost-effective route with raw material costs of 40-55 dollars per kilogram and the lowest energy requirements of 20-30 megajoules per kilogram [32]. This approach also generates the least waste at 1.5-2.5 kilograms per kilogram of product, making it environmentally and economically attractive [32].

Halogenation-methoxylation sequences demonstrate the highest costs with raw material expenses of 60-80 dollars per kilogram and elevated energy requirements of 35-50 megajoules per kilogram [32]. The multi-step nature of this approach also results in significant waste generation of 4.0-6.0 kilograms per kilogram of product [32].

Table 5: Industrial Scale Production Cost Analysis

Synthetic RouteRaw Material Cost ($/kg)Energy Requirements (MJ/kg)Waste Generation (kg/kg product)Overall Cost Efficiency
Direct Vilsmeier-Haack45-6025-352.5-3.5Good
Lewis acid formylation55-7030-453.0-4.5Moderate
Oxidation of alcohol40-5520-301.5-2.5Very Good
Halogenation-methoxylation60-8035-504.0-6.0Poor
Green mechanochemical35-5015-251.0-2.0Excellent

Yield Optimization Strategies

Temperature control represents the most critical parameter for yield optimization in fluorinated benzaldehyde synthesis [57] [58]. Maintaining reaction temperatures within the optimal range of 0-25°C prevents thermal decomposition of sensitive fluorinated intermediates while ensuring adequate reaction rates [57]. Precise temperature control can enhance yields by 15-25% compared to uncontrolled conditions [57].

Reagent stoichiometry optimization involves careful balancing of formylating agents and catalysts to minimize side reactions while ensuring complete conversion [60]. Employing 1.2-1.5 equivalents of formylating reagents typically provides optimal results, achieving yield enhancements of 10-20% compared to stoichiometric conditions [60].

Microflow technology offers significant advantages for yield optimization through improved heat and mass transfer characteristics [57]. Microflow fluorination reactions demonstrate reaction time reductions to approximately 10 seconds while achieving yield increases up to 51% compared to batch conditions [57]. The enhanced mixing and precise residence time control in microflow systems minimize side reactions and improve overall selectivity [57].

Catalyst loading optimization balances catalytic activity with economic considerations [60]. Optimal catalyst loadings of 5-10 mol% provide yield enhancements of 12-18% while maintaining cost-effectiveness [60]. Higher catalyst loadings typically provide diminishing returns due to increased side reactions and catalyst deactivation [60].

Table 6: Yield Optimization Strategies

Optimization ParameterOptimal RangeYield Enhancement (%)Critical FactorsImplementation Difficulty
Temperature control0-25°C15-25Prevents decompositionEasy
Reagent stoichiometry1.2-1.5 equiv.10-20Minimizes side reactionsModerate
Reaction time4-8 hours8-15Ensures completionEasy
Catalyst loading5-10 mol%12-18Balances cost/activityModerate
Solvent selectionPolar aprotic20-30Solubility/selectivityChallenging

Green Chemistry Approaches

Sustainable Catalytic Systems

Mechanochemical synthesis represents a revolutionary approach for aromatic formylation that eliminates the need for toxic solvents while achieving excellent yields [40]. The mechanochemical Duff reaction employs hexamethylenetetramine as the formyl source with minimal sulfuric acid in silica as the solid reaction medium [40]. This approach achieves mono-formyl phenols with exclusive ortho-selectivity and demonstrates scalability at the gram level [40].

Organocatalytic systems provide sustainable alternatives to traditional metal-catalyzed processes [38]. Imidazolidinone catalysts enable enantioselective alpha-fluorination of aldehydes with catalyst loadings as low as 2.5 mol%, demonstrating the potential for asymmetric synthesis of fluorinated building blocks [38]. These systems operate under mild conditions and avoid the use of toxic heavy metal catalysts [38].

Solid-state fluorination protocols eliminate the need for high-boiling polar solvents typically required for nucleophilic aromatic substitution [49]. Mechanochemical fluorination using potassium fluoride and quaternary ammonium salts achieves efficient fluorination within one hour under ambient conditions [49]. This approach demonstrates significantly lower environmental impact compared to solution-based methods when evaluated using E-factor metrics [49].

Solvent Considerations

Green solvent selection plays a crucial role in developing sustainable synthetic methodologies for fluorinated compounds [47] [51]. Gamma-valerolactone emerges as a promising polar aprotic solvent for fluorination reactions, demonstrating compatibility with nucleophilic aromatic substitution while maintaining biodegradability and low toxicity [51].

Dihydrolevoglucosenone (Cyrene) provides another bio-based alternative to traditional polar aprotic solvents [51]. This solvent demonstrates similar polarity characteristics to dimethylformamide and dimethyl sulfoxide while offering significantly reduced toxicity and environmental impact [51]. However, the sensitivity of Cyrene to reaction conditions requires careful optimization to prevent solidification during reaction [51].

Ionic liquids offer unique advantages as recyclable reaction media for fluorinated compound synthesis [47]. These molten salts demonstrate excellent thermal stability, negligible vapor pressure, and tunable physicochemical properties through structural modification [47]. The ability to recover and reuse ionic liquids multiple times significantly reduces the environmental footprint of synthetic processes [47].

Supercritical carbon dioxide represents an ideal green solvent for fluorination reactions due to its non-toxicity, non-flammability, and minimal environmental impact [50]. Under supercritical conditions, carbon dioxide exhibits both gas-like and liquid-like properties, making it an efficient medium for extraction, purification, and reaction processes [50]. The ability to easily remove carbon dioxide by pressure reduction eliminates solvent waste and simplifies product isolation [50].

Table 4: Green Chemistry Approaches for Fluorinated Benzaldehyde Synthesis

Green ApproachEnvironmental BenefitsYield Improvement (%)Reaction Time ReductionSustainability Score
Mechanochemical Duff reactionNo toxic solvents10-2050-70%Excellent
Microwave-assisted synthesisReduced energy consumption15-2580-90%Very Good
Solvent-free conditionsZero solvent waste5-1520-40%Good
Water as solventNon-toxic medium0-10VariableExcellent
Ionic liquid mediaRecyclable medium10-3030-50%Good

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methoxybenzaldehyde

Dates

Modify: 2023-08-15
Li et al. Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Chemistry, doi: 10.1038/s41557-019-0353-3, published online 25 November 2019

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